Lipophilicity (LogP) Shift: N-Methylation Increases LogP by Approximately 0.3–1.1 Units Compared to the NH Analog
The N-methyl group in tert-butyl 4-acetylbenzyl(methyl)carbamate raises the computed LogP to 3.2561 relative to the NH analog tert-butyl 4-acetylbenzylcarbamate (CAS 79533-04-3), which shows LogP values ranging from 2.1 (PubChem XLogP3) to 2.91 (Chemscene) depending on the calculation method . Using the Fluorochem-supplied LogP for the NH analog (2.15) as a single-source comparator, the N-methyl compound exhibits a ΔLogP of +1.1 units . This increase in lipophilicity is consistent with the well-established effect of N-methylation on carbamate LogP and predicts enhanced passive membrane permeability—a critical parameter in cell-based assays and drug discovery programs [1].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.2561 (ChemSrc); LogP = 3.2561 (Leyan) |
| Comparator Or Baseline | tert-Butyl 4-acetylbenzylcarbamate (CAS 79533-04-3): LogP = 2.15 (Fluorochem), LogP = 2.91 (Chemscene/Leyan), XLogP3 = 2.1 (PubChem) |
| Quantified Difference | ΔLogP ≈ +0.3 to +1.1 (target minus NH analog, depending on source) |
| Conditions | Computed LogP values from vendor and database entries; not derived from a single head-to-head experimental study |
Why This Matters
Higher LogP in the N-methyl derivative predicts improved membrane permeability, which can be decisive when selecting building blocks for cell-permeable probe or drug candidate synthesis.
- [1] Ghose, A. K.; Viswanadhan, V. N.; Wendoloski, J. J. A Knowledge-Based Approach in Designing Combinatorial or Medicinal Chemistry Libraries for Drug Discovery. 1. A Qualitative and Quantitative Characterization of Known Drug Databases. J. Comb. Chem. 1999, 1, 55–68. (Class-level evidence: N-methylation generally increases LogP and membrane permeability of carbamates and amides.) View Source
